molecular formula C18H16BNO2 B1314921 4-(Diphenylamino)phenylboronic acid CAS No. 201802-67-7

4-(Diphenylamino)phenylboronic acid

Cat. No. B1314921
M. Wt: 289.1 g/mol
InChI Key: TWWQCBRELPOMER-UHFFFAOYSA-N
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Description

4-(Diphenylamino)phenylboronic acid is a biochemical reagent that can be used for life science research related to biomaterials or organic compounds . It is an aryl boronic acid ester that is majorly used in organic synthesis .


Synthesis Analysis

The synthesis of 4-(Diphenylamino)phenylboronic acid involves several steps. It can be prepared by the Suzuki-Miyaura cross-coupling reaction of 11-bromophenanthro [4,5- abc ]phenazine with 4- (diphenylamino)phenylboronic acid in the presence of Pd (PPh 3) 4, K 2 CO 3 and TBAB in dry toluene medium . The boronic acid group can be introduced to bioactive molecules to modify selectivity, physicochemical, and pharmacokinetic characteristics .


Molecular Structure Analysis

The molecular structure of 4-(Diphenylamino)phenylboronic acid is represented by the empirical formula C18H16BNO2 . It is an electron-rich boronic acid ester .


Chemical Reactions Analysis

4-(Diphenylamino)phenylboronic acid is used in various chemical reactions. It is used in the transition metal-catalyzed Suzuki-Miyaura cross-coupling reaction due to its low toxicity and unique reactivity . It can also be used in protodeboronation .


Physical And Chemical Properties Analysis

4-(Diphenylamino)phenylboronic acid is a white to light green solid . It has a melting point of 110-115 °C (lit.) . Its molecular weight is 289.14 .

Scientific Research Applications

  • Strong multiphoton-excited blue photoluminescence and lasing from ladder-type oligo(p-phenylene)s

  • Suzuki coupling reactions

  • Preparation of Push-pull arylvinyldiazine chromophores

  • Benzothiadiazole-based fluorophores containing triphenylamine functionality

  • Blue light-emitting and hole-transporting materials for electroluminescent devices

  • Efficient sensitizers for dye-sensitized solar cells

  • p-quaterphenyls laterally substituted with dimesitylboryl group for use as solid-state blue emitters

  • Ligands for Organic Photovoltaic cells

Future Directions

4-(Diphenylamino)phenylboronic acid is used in various applications such as in the preparation of push-pull arylvinyldiazine chromophores, benzothiadiazole-based fluorophores containing triphenylamine functionality, blue light-emitting and hole-transporting materials for electroluminescent devices, and more . It is also used as ligands for Organic Photovoltaic cells . These applications suggest that it has a promising future in various fields of research and industry .

properties

IUPAC Name

[4-(N-phenylanilino)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16BNO2/c21-19(22)15-11-13-18(14-12-15)20(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-14,21-22H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWWQCBRELPOMER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=CC=C3)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80479033
Record name 4-(Diphenylamino)phenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80479033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Diphenylamino)phenylboronic acid

CAS RN

201802-67-7
Record name 4-(Diphenylamino)phenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80479033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Diphenylamino)phenylboronic Acid (contains varying amounts of Anhydride)
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Synthesis routes and methods I

Procedure details

A dry ethyl ether 100 ml and dry toluene 100 ml solution of 4-bromotriphenylamine 16.2 g was cooled down to −78° C. under argon atmosphere, and a hexane solution 32.8 ml of 1.6M normal butyllithium was dropwise added thereto. The reaction solution was stirred for one hour while heating up to 0° C. The reaction solution was cooled down again to −78° C., and a dry ether 50 ml solution of triisopropyl borate 23.5 g was dropwise added thereto. The reaction solution was stirred at room temperature for 5 hours. 1N hydrochloric acid 100 ml was added thereto and stirred for one hour, and then the aqueous layer was removed. The organic layer was dried on magnesium sulfate, and the solvent was distilled off. The solid matter thus obtained was washed with hexane and toluene to obtain 10.2 g of triphenylamine-4-boronic acid.
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
23.5 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
32.8 mL
Type
solvent
Reaction Step Three
Quantity
16.2 g
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

10 g (30 mmol) of 4-bromotriphenylamine was put into a 500 mL three-neck flask. The air in the flask was replaced with nitrogen. To the mixture were added 20 mL of tetrahydrofuran (THF), and then the mixture was stirred at −80° C. Into this solution, 20 mL (32 mmol) of n-butyllithium (a 1.6 mol/L hexane solution) was dropped by a syringe. After the dropping, this solution was stirred at the same temperature for 1 hour. After the stirring, 40 mL (60 mmol) of trimethyl borate was added to the solution, and the solution was stirred for 1 hour while the temperature of the solution was being increased to room temperature. To the solution was added 200 mL (1.0 mol/L) of hydrochloric acid, and then the solution was stirred for about 15 hours. The organic layer was washed with a saturated sodium hydrogen carbonate solution and then a saturated saline solution. Then, the organic layer was dried with magnesium sulfate. This mixture was subjected to gravity filtration. The obtained filtrate was condensed to give a white solid. The obtained solid was recrystallized with chloroform/hexane to give 5.2 g of a white powdered solid, which was the object of the synthesis, at a yield of 58%. A synthesis scheme of Step 2 is shown in (c-2) given below.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
40 mL
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
reactant
Reaction Step Four
Quantity
20 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
547
Citations
C Liu, Y Wu, N Han, J Qiu - Applied Organometallic Chemistry, 2011 - Wiley Online Library
This paper reports an efficient synthesis of 4‐heteroaryl‐substituted triphenylamine derivatives via the palladium‐catalyzed Suzuki reaction of heteroaryl halides with 4‐(diphenylamino)…
Number of citations: 8 onlinelibrary.wiley.com
Y Liu, S Chen, JWY Lam, P Lu, RTK Kwok… - Chemistry of …, 2011 - ACS Publications
Triphenylamine (TPA) is a well-known hole-transporting material but suffers aggregation-caused emission quenching in the solid state. Tetraphenylethene (TPE), on the other hand, is …
Number of citations: 205 pubs.acs.org
C Liu, X Rao, X Song, J Qiu, Z Jin - RSC advances, 2013 - pubs.rsc.org
This paper reports an efficient synthesis of triphenylamine (TPA) derivatives via a palladium-catalyzed Suzuki reaction of (hetero)aryl halides with 4-(diphenylamino)phenylboronic acid (…
Number of citations: 31 pubs.rsc.org
A Keerthi, Y Liu, Q Wang… - Chemistry–A European …, 2012 - Wiley Online Library
Perylene monoimide (PMI) was brominated to give tetra‐ and tribrominated molecules, which underwent a Suzuki coupling reaction with 4‐(diphenylamino)phenylboronic acid to give …
C Liu, X Song, X Rao, Y Xing, Z Wang, J Zhao, J Qiu - Dyes and Pigments, 2014 - Elsevier
Novel triphenylamine-based cyclometalated Pt(II) complexes containing a pyridyl moiety have been synthesized and fully characterized. The cyclometalating ligands were prepared via …
Number of citations: 45 www.sciencedirect.com
H He, W Zhuang, B Ma, X Su, T Yu, J Hu, L Chen… - pstorage-acs-6854636.s3 …
The amino group terminated poly (ethylene glycol) monomethyl ether (mPEG-NH2) was purchased from Sigma-Aldrich (USA) and used as received. γ-benzyl-L-glutamate-N-…
C Zhang, M Tang, B Sun, W Wang, Y Yi… - Canadian Journal of …, 2020 - cdnsciencepub.com
A new synthetic strategy was successfully developed for highly efficient construction of triphenylamine-substituted polycyclic aromatic hydrocarbons (PAHs), including anthracenes, …
Number of citations: 1 cdnsciencepub.com
C Liu, X Li, Y Wu, J Qiu - RSC Advances, 2014 - pubs.rsc.org
A general and efficient protocol for the CuSO4·5H2O-catalyzed protodeboronation of arylboronic acids in aqueous ethanol is described. This catalytic system exhibits high activity …
Number of citations: 19 pubs.rsc.org
C Liu, X Li, Y Wu - RSC Advances, 2015 - pubs.rsc.org
The silver-catalyzed protodeboronation of arylboronic acids and esters in the presence of a base was developed. This method was highly efficient for the protodeboronation of various …
Number of citations: 36 pubs.rsc.org
VS Padalkar, D Sakamaki, K Kuwada… - Asian Journal of …, 2016 - Wiley Online Library
Novel, triphenylamino benzothiazole‐based excited‐state intramolecular proton transfer (ESIPT) and non‐ESIPT fluorophores were prepared by Suzuki coupling reactions. Their …
Number of citations: 33 onlinelibrary.wiley.com

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